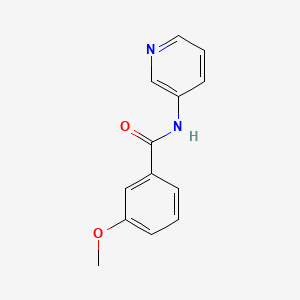

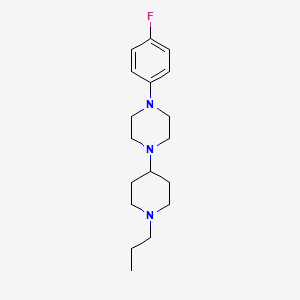

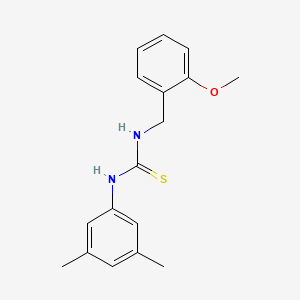

![molecular formula C18H17BrN4OS B5796522 N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)

N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to the triazole class, including structures akin to the target compound, typically involves multi-step reactions starting from basic heterocyclic scaffolds. A common approach for synthesizing similar compounds involves the reaction of amino-triazole derivatives with acetyl chloride or other acylating agents in the presence of dry solvents like benzene to form N-substituted acetamide derivatives. For instance, Panchal and Patel (2011) described the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through such a method, highlighting the versatility of triazole chemistry in the synthesis of complex molecules (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of compounds containing the triazole ring is characterized by NMR and IR spectroscopy, providing insights into the arrangement of atoms and the presence of functional groups. The crystal structure of related compounds, determined through X-ray diffraction, often reveals interesting features such as intermolecular interactions and the geometry of the molecule, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Triazole derivatives engage in various chemical reactions, reflecting their rich chemistry. They can undergo substitution reactions where the triazole ring interacts with electrophiles or nucleophiles, leading to the formation of new compounds. The presence of substituents like the bromophenyl and ethyl groups can influence the reactivity of the triazole ring, making it a versatile intermediate in organic synthesis.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. The incorporation of different substituents affects these properties significantly, determining the compound's applicability in different solvents and conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are defined by the functional groups present in the molecule. The acetamide moiety, triazole ring, and bromophenyl group each contribute to the compound's overall chemical behavior, making it a candidate for further functionalization and application in synthesis.

References

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4OS/c1-2-23-17(13-6-4-3-5-7-13)21-22-18(23)25-12-16(24)20-15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGRGHAFROYCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

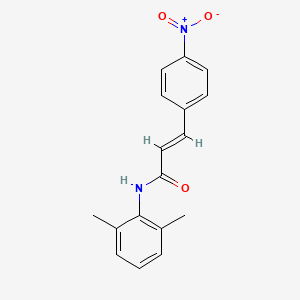

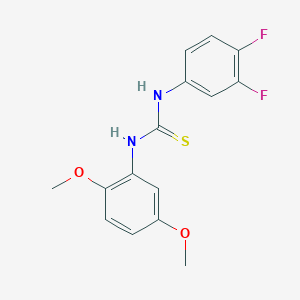

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)

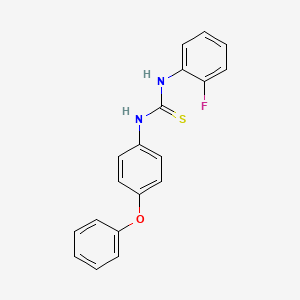

![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)

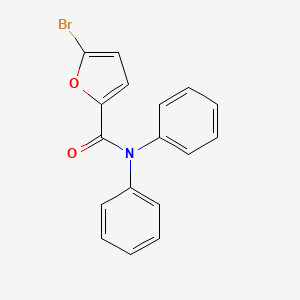

![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)

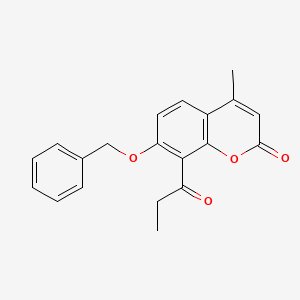

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5796477.png)

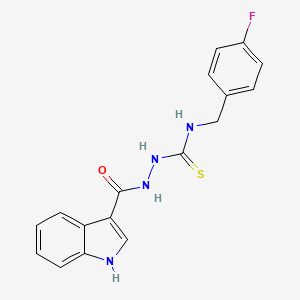

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)